tert-Butyl (5-amino-2-fluorobenzyl)carbamate
Overview
Description
tert-Butyl (5-amino-2-fluorobenzyl)carbamate: is a chemical compound with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a benzyl ring substituted with an amino group at the 5-position and a fluorine atom at the 2-position. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-amino-2-fluorobenzyl)carbamate typically involves the reaction of 5-amino-2-fluorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-amino-2-fluorobenzyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amine derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like cesium carbonate in solvents like 1,4-dioxane.
Major Products Formed:
Substitution Reactions: Substituted benzyl carbamates.
Oxidation Reactions: Nitro or nitroso derivatives.
Reduction Reactions: Amine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
tert-Butyl (5-amino-2-fluorobenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-amino-2-fluorobenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The presence of the fluorine atom and the tert-butyl carbamate group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate
- tert-Butyl carbamate
- 2-Fluorobenzyl alcohol
- Methyl carbamate
Comparison: tert-Butyl (5-amino-2-fluorobenzyl)carbamate is unique due to the specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Biological Activity
Tert-Butyl (5-amino-2-fluorobenzyl)carbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 226.25 g/mol. The compound features an amino group, a fluorine atom, and a tert-butyl carbamate functional group, which are critical for its biological interactions and stability in biological systems.
Anticancer Activity
Preliminary studies indicate that this compound exhibits anticancer properties in vitro. Research has shown that it can inhibit the proliferation of various cancer cell lines, although the specific mechanisms remain to be fully elucidated. The compound's ability to interact with cellular pathways involved in cell growth and apoptosis makes it a candidate for further exploration in cancer therapy.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties , particularly against Candida albicans, a common fungal pathogen. Its effectiveness in inhibiting fungal growth suggests potential applications in treating infections caused by resistant strains.
Toxicity and Safety
Toxicity assessments indicate that this compound is relatively safe at low concentrations. However, comprehensive toxicity profiles are still needed to ascertain its safety for clinical use. Current findings suggest that while it is well-tolerated in vitro, further studies are necessary to evaluate its effects in vivo.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom may enhance binding affinity and selectivity towards these targets, potentially modulating their activity and influencing downstream signaling pathways.
Applications in Scientific Research
The compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules. It is employed in the study of enzyme inhibitors and receptor ligands, making it relevant for drug discovery efforts . Its structural characteristics also make it a candidate for modifications aimed at enhancing therapeutic efficacy.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
Properties
IUPAC Name |
tert-butyl N-[(5-amino-2-fluorophenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEYXVMJBDHOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701771 | |
Record name | tert-Butyl [(5-amino-2-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209899-48-9 | |
Record name | tert-Butyl [(5-amino-2-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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